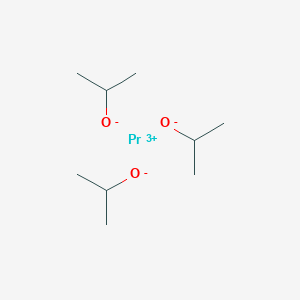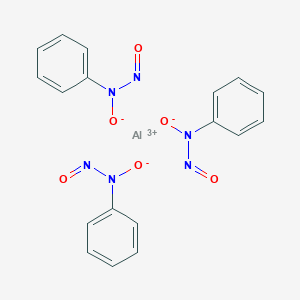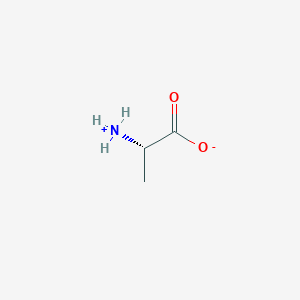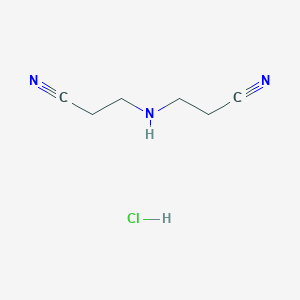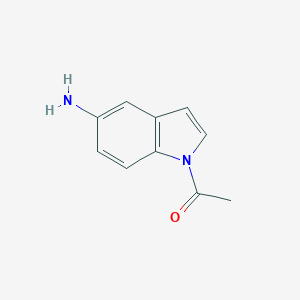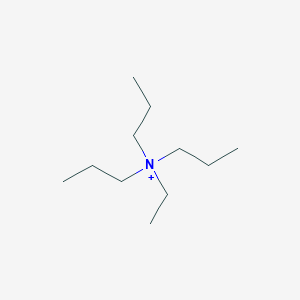
Ethyltripropylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltripropylammonium (ETPA) is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. ETPA is a cationic surfactant that is commonly used as a phase transfer catalyst in organic synthesis. It has also been studied for its potential use in various applications, including as a corrosion inhibitor, a flotation agent, and a drug delivery system.
Mécanisme D'action
The mechanism of action of Ethyltripropylammonium is not fully understood, but it is believed to act as a cationic surfactant, forming micelles in solution. The positively charged head group of Ethyltripropylammonium can interact with negatively charged surfaces, resulting in increased wettability and adhesion. Ethyltripropylammonium can also form complexes with metal ions, resulting in the formation of stable metal-Ethyltripropylammonium complexes.
Biochemical and Physiological Effects:
Ethyltripropylammonium has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Ethyltripropylammonium can interact with cell membranes, resulting in increased permeability and cell death. Ethyltripropylammonium has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyltripropylammonium is its ability to act as a phase transfer catalyst in organic synthesis. This can result in increased reaction rates and yields, making it a valuable tool for synthetic chemists. However, Ethyltripropylammonium can be difficult to handle due to its high reactivity and toxicity. It can also be challenging to purify Ethyltripropylammonium to the required level of purity.
Orientations Futures
There are several future directions for the study of Ethyltripropylammonium. One potential area of research is the development of new synthesis methods for Ethyltripropylammonium that are more efficient and environmentally friendly. Another area of research is the study of Ethyltripropylammonium as a drug delivery system. Ethyltripropylammonium has been shown to have potential as a carrier for hydrophobic drugs, and further research in this area could lead to the development of new drug delivery systems. Additionally, the study of Ethyltripropylammonium as a corrosion inhibitor and a flotation agent could lead to the development of new materials with improved properties.
Méthodes De Synthèse
Ethyltripropylammonium can be synthesized by the reaction of tripropylamine with ethyl bromide in the presence of a strong base such as potassium hydroxide. The reaction proceeds via the S2 mechanism, resulting in the formation of Ethyltripropylammonium as the product. The purity of Ethyltripropylammonium can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Ethyltripropylammonium has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of Ethyltripropylammonium is as a phase transfer catalyst in organic synthesis. Ethyltripropylammonium can facilitate the transfer of reactants between immiscible phases, resulting in increased reaction rates and yields. It has also been studied for its potential use as a corrosion inhibitor, a flotation agent, and a drug delivery system.
Propriétés
Numéro CAS |
16208-31-4 |
|---|---|
Nom du produit |
Ethyltripropylammonium |
Formule moléculaire |
C11H26N+ |
Poids moléculaire |
172.33 g/mol |
Nom IUPAC |
ethyl(tripropyl)azanium |
InChI |
InChI=1S/C11H26N/c1-5-9-12(8-4,10-6-2)11-7-3/h5-11H2,1-4H3/q+1 |
Clé InChI |
FRNYKUYJIUPPPW-UHFFFAOYSA-N |
SMILES |
CCC[N+](CC)(CCC)CCC |
SMILES canonique |
CCC[N+](CC)(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






